molecular formula C18H28N2O2 B3004963 1-Boc-4-[(benzylamino)methyl]piperidine CAS No. 195314-72-8

1-Boc-4-[(benzylamino)methyl]piperidine

Cat. No.: B3004963
CAS No.: 195314-72-8
M. Wt: 304.434
InChI Key: DRTNNOZETCFVNF-UHFFFAOYSA-N
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Description

1-Boc-4-[(benzylamino)methyl]piperidine, also known as tert-butyl 4-[(benzylamino)methyl]piperidine-1-carboxylate, is a chemical compound with the molecular formula C18H28N2O2 and a molecular weight of 304.43 g/mol. This compound is a useful research chemical and is often employed as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-[(benzylamino)methyl]piperidine can be synthesized through a multi-step processThe reaction typically involves the use of reagents such as Boc anhydride and benzylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-[(benzylamino)methyl]piperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Boc-4-[(benzylamino)methyl]piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-Boc-4-[(benzylamino)methyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-Boc-4-[(benzylamino)methyl]piperidine can be compared with other similar compounds, such as:

  • **4-[(phenylmethyl)amino]methyl]-1-piperidinecarboxylic acid tert-butyl ester
  • **tert-butyl 4-[(benzylamino)methyl]piperidine-1-carboxylate

These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its versatility as a building block and its wide range of applications in scientific research.

Properties

IUPAC Name

tert-butyl 4-[(benzylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,16,19H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTNNOZETCFVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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